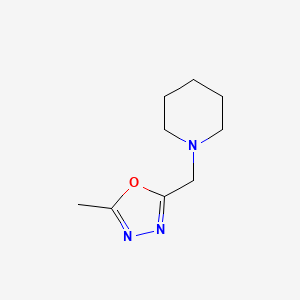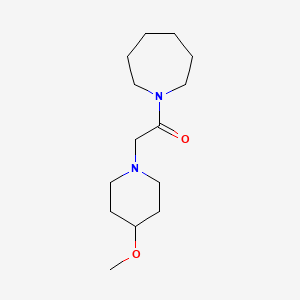
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone, also known as A-401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone is not fully understood. However, it is believed to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, such as pain perception, mood regulation, and appetite. 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of this neurotransmitter in the brain. This, in turn, can result in the activation of cannabinoid receptors, which can produce various physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to produce various biochemical and physiological effects in animal models. It has been found to reduce seizures in rats, suggesting its potential as an anticonvulsant. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to increase the time spent in the open arms of a maze in mice, indicating its potential as an anxiolytic. Furthermore, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to reduce pain sensitivity in rats, suggesting its potential as an analgesic.
实验室实验的优点和局限性
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its purity and yield can be determined through various analytical techniques. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to produce consistent results across different animal models, making it a reliable tool for scientific research. However, there are also some limitations to using 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone in laboratory experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone can vary depending on the dose and route of administration, making it important to carefully control these variables in experiments.
未来方向
There are several future directions for research on 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone. One area of interest is the potential use of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone as a treatment for addiction. Further studies are needed to determine the optimal dose and route of administration of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone for this purpose. Additionally, more research is needed to fully understand the mechanism of action of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone and its effects on the endocannabinoid system. This could lead to the development of novel drugs that target this system for various therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
In conclusion, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone is a chemical compound that has shown promise for its potential therapeutic applications in various fields of science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone for various therapeutic applications.
合成方法
The synthesis of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone involves the reaction between azepane and 4-methoxypiperidine, followed by the addition of ethanone. This results in the formation of a white crystalline powder, which can be purified through recrystallization. The purity and yield of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone can be determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anticonvulsant, antidepressant, and analgesic properties. Furthermore, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to have potential as a treatment for addiction, as it can reduce drug-seeking behavior in animal models. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been studied for its potential use as a tool for studying the role of the endocannabinoid system in the brain.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-18-13-6-10-15(11-7-13)12-14(17)16-8-4-2-3-5-9-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUTQVCYQTGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

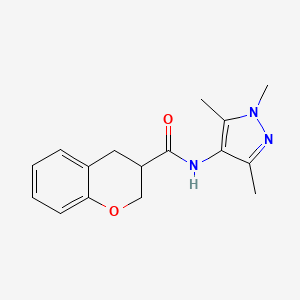
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
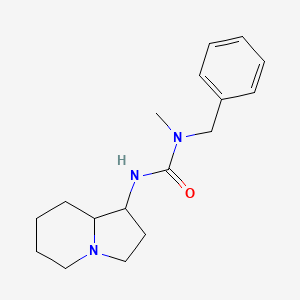
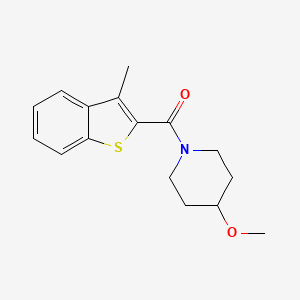
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
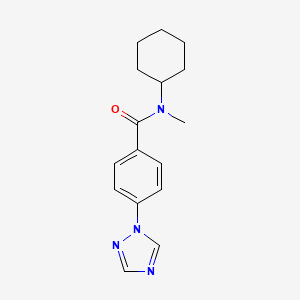
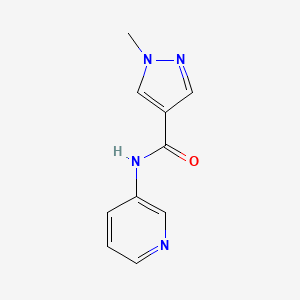
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)
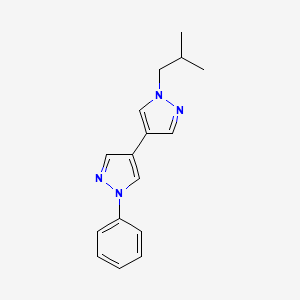
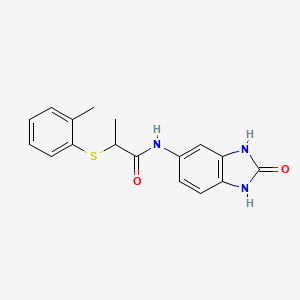
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
